N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Description

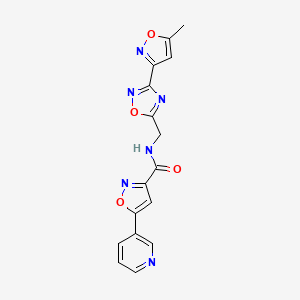

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring two isoxazole rings, a 1,2,4-oxadiazole core, and a pyridine substituent.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O4/c1-9-5-11(20-24-9)15-19-14(26-22-15)8-18-16(23)12-6-13(25-21-12)10-3-2-4-17-7-10/h2-7H,8H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDCSLQKXHMLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of approximately 299.28 g/mol. The compound features multiple functional groups including isoxazole and oxadiazole rings, which are known to contribute to its biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 299.28 g/mol |

| CAS Number | 2034505-79-6 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating isoxazole-substituted oxadiazoles found that these compounds demonstrated notable activity against various bacterial strains, suggesting potential applications in treating infections .

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, certain derivatives can modulate immune responses by influencing cytokine production and T-cell activation. The compound may similarly interact with immune pathways, potentially acting as an immunosuppressant or immunostimulant depending on the context .

The biological mechanisms underlying the activity of this compound are not fully elucidated but likely involve interactions with specific enzymes or receptors. The presence of the isoxazole and oxadiazole moieties suggests that the compound may bind to targets involved in critical biochemical pathways, affecting processes such as inflammation and cell proliferation .

Study on Anticancer Activity

A recent study investigated the anticancer properties of isoxazole derivatives closely related to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of NF-kB signaling pathways. This suggests potential therapeutic applications in oncology .

In Vivo Studies

In vivo studies exploring the effects of similar compounds on animal models have shown promising results in reducing tumor growth and enhancing immune responses against cancer cells. These findings support further investigation into the therapeutic potential of this compound in cancer treatment .

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including isoxazole, oxadiazole, and pyridine, along with a carboxamide functional group. It has potential applications in medicinal chemistry and drug development because of its unique combination of chemical properties.

Chemical Properties

this compound has a unique combination of three distinct heterocyclic rings: isoxazole, oxadiazole, and pyridine. This structural diversity enhances its potential utility in research and therapeutic applications compared to more conventional compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include methods that allow for precise control over the structure and properties of the final compound. These reactions are critical for the functionalization of the compound and its derivatives, enhancing its biological activity and potential applications in pharmaceuticals.

Applications

The unique properties of this compound make it suitable for various applications. Compounds with similar structures have demonstrated promising biological activities.

Comparison with Similar Compounds

Analysis :

- The target compound’s pyridine substituent may enhance solubility in polar solvents compared to the nitro- or methoxy-phenyl groups in 5d and 5g, which are more lipophilic .

- The carboxamide group in the target compound could improve hydrogen-bonding interactions with biological targets, whereas 5d/5g lack this moiety .

Analysis :

- The target compound’s larger size and additional heterocycles (oxadiazole, pyridine) likely reduce volatility but may complicate metabolic clearance compared to the smaller analog .

- The phenolic hydroxyl in ’s compound confers acidity, absent in the target molecule, which could influence reactivity in biological systems .

Inferred Comparison with Pharmacopeial Compounds

While lists complex thiazole/oxazolidine derivatives, structural parallels include:

- Heterocyclic Diversity: The target compound uses isoxazole/oxadiazole systems, whereas ’s compounds rely on thiazole/oxazolidine cores.

- Functional Group Complexity : The target compound’s carboxamide group is absent in ’s examples, suggesting divergent synthetic and biological pathways.

Research Implications and Limitations

- Synthesis : The target compound’s multi-heterocyclic structure likely requires sequential cyclization and coupling steps, contrasting with the one-pot methods used for ’s derivatives .

- Data Gaps : Melting points, yields, and bioactivity data for the target compound are unavailable in the provided evidence, limiting direct comparisons.

- Safety : Unlike ’s analog, the target compound’s safety profile remains uncharacterized, necessitating further toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.